molecular formula C32H23Cl2N3O3 B2853682 6-chloro-3-(1-(4-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 391889-87-5

6-chloro-3-(1-(4-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No. B2853682
M. Wt: 568.45
InChI Key: YKTOBVOHKIIFPX-UHFFFAOYSA-N
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Description

6-chloro-3-(1-(4-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H23Cl2N3O3 and its molecular weight is 568.45. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '6-chloro-3-(1-(4-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 4-methoxyphenylhydrazine, which is then reacted with 4-chlorobenzoyl chloride to form the second intermediate, 1-(4-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. The third intermediate, 6-chloro-3-(1-(4-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, is then synthesized by reacting the second intermediate with 6-chloro-4-phenylquinolin-2(1H)-one.

Starting Materials
4-methoxyaniline, 4-chlorobenzoyl chloride, sodium hydroxide, acetic acid, acetic anhydride, ethyl acetate, hydrochloric acid, sodium nitrite, sodium acetate, 6-chloro-4-phenylquinolin-2(1H)-one

Reaction
4-methoxyaniline is reacted with sodium nitrite and hydrochloric acid to form 4-methoxyphenyldiazonium chloride., The diazonium salt is then reacted with sodium acetate to form 4-methoxyphenylhydrazine., 4-methoxyphenylhydrazine is then reacted with 4-chlorobenzoyl chloride in the presence of sodium hydroxide to form 1-(4-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid., The pyrazole intermediate is then reacted with acetic anhydride and acetic acid to form the acetylated intermediate., The acetylated intermediate is then reacted with 6-chloro-4-phenylquinolin-2(1H)-one in the presence of sodium hydroxide to form the final product, 6-chloro-3-(1-(4-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one.

properties

CAS RN

391889-87-5

Product Name

6-chloro-3-(1-(4-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Molecular Formula

C32H23Cl2N3O3

Molecular Weight

568.45

IUPAC Name

6-chloro-3-[2-(4-chlorobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C32H23Cl2N3O3/c1-40-24-14-9-19(10-15-24)28-18-27(36-37(28)32(39)21-7-11-22(33)12-8-21)30-29(20-5-3-2-4-6-20)25-17-23(34)13-16-26(25)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38)

InChI Key

YKTOBVOHKIIFPX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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